methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate
Description
Historical Development of Oxadiazole-Pyrrole Hybrid Compounds
The fusion of oxadiazole and pyrrole heterocycles represents a strategic advancement in medicinal chemistry. Oxadiazoles, first synthesized in the mid-20th century, gained prominence due to their metabolic stability and electronic versatility. Pyrrole, a five-membered aromatic ring with one nitrogen atom, has been extensively studied since the 19th century for its role in natural products like porphyrins and alkaloids. The integration of these motifs began in the 1990s, driven by the need to enhance pharmacokinetic properties and target selectivity in drug candidates. Early hybrids focused on 1,3,4-oxadiazoles, but recent advances in synthetic methodologies—such as iodine-mediated oxidative cyclization and mechanochemical approaches—have enabled efficient access to 1,2,4-oxadiazole-pyrrole hybrids.
Table 1: Milestones in Oxadiazole-Pyrrole Hybrid Synthesis
Significance in Medicinal Chemistry Research
Oxadiazole-pyrrole hybrids exhibit broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The 1,2,4-oxadiazole scaffold, in particular, offers improved metabolic stability compared to its 1,3,4 counterpart due to reduced susceptibility to enzymatic degradation. The electron-deficient nature of the oxadiazole ring enhances π-π stacking interactions with biological targets, while the pyrrole moiety contributes to membrane permeability. Hybrids like the target compound leverage these properties to potentially overcome antibiotic resistance mechanisms in pathogens such as Acinetobacter baumannii.
Structural Classification in Heterocyclic Chemistry
The target compound, methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate, belongs to the biheterocyclic class with the following features:
- 1,2,4-Oxadiazole Core : A five-membered ring containing two nitrogen atoms and one oxygen atom, substituted at position 3 with a 3-chlorophenyl group.
- Pyrrole Substituent : A 1H-pyrrole ring attached at position 2 of the oxadiazole via an acetyl-amino linker.
- Benzoate Ester : A methyl 4-aminobenzoate group providing hydrophobicity and steric bulk.
Figure 1: Structural Features
Related Compounds in Contemporary Literature
Recent studies highlight structurally analogous compounds with validated bioactivities:
- 5f-1 (Iodophenol-substituted oxadiazole) : Demonstrated MIC < 2 μg/mL against A. baumannii via iodine-enhanced membrane disruption.
- 3,5-Diaryl-1,2,4-oxadiazoles : Showed anti-Alzheimer’s potential through acetylcholinesterase inhibition.
- Pyrrole-pyrazolone hybrids : Exhibited dual antimicrobial and anticancer activities via topoisomerase II inhibition.
Table 2: Comparative Analysis of Analogous Compounds
Research Significance and Scientific Objectives
The design of this compound addresses two critical gaps:
- Antimicrobial Resistance : The 3-chlorophenyl group may disrupt bacterial efflux pumps, countering resistance mechanisms.
- Bioavailability Optimization : The methyl benzoate ester improves solubility compared to free carboxylic acids.
Current research objectives include:
Properties
IUPAC Name |
methyl 4-[[2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-30-22(29)14-7-9-17(10-8-14)24-19(28)13-27-11-3-6-18(27)21-25-20(26-31-21)15-4-2-5-16(23)12-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFCHNFVORCPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate, also known by its CAS number 1260997-86-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 436.85 g/mol. The structure includes a benzoate ester, a pyrrole ring, and an oxadiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O4 |
| Molecular Weight | 436.85 g/mol |
| CAS Number | 1260997-86-1 |
| Purity | Typically >95% |
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity:
Preliminary studies indicate that compounds containing oxadiazole and pyrrole rings exhibit antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Anti-inflammatory Properties:
Research suggests that similar compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . This mechanism is particularly relevant in conditions characterized by chronic inflammation.
3. Cytotoxic Effects:
The compound has shown potential cytotoxic activity against various cancer cell lines. This effect may be due to the induction of apoptosis or cell cycle arrest in malignant cells .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives containing similar structural motifs as this compound. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound could be developed as an antibacterial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that compounds with similar structures inhibited LPS-induced activation of microglial cells, leading to decreased nitric oxide production and reduced expression of inflammatory markers. This suggests potential therapeutic applications in neuroinflammatory conditions such as Parkinson's disease .
Case Study 3: Anticancer Activity
Research focusing on the cytotoxic effects of related compounds revealed significant inhibition of proliferation in various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and disruption of cellular signaling involved in tumor growth .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate have been studied for their effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound has a broad spectrum of activity against multiple bacterial strains, with varying degrees of potency depending on the specific structure of the derivative tested .
Anticancer Potential
Studies have shown that the oxadiazole derivatives can act as RET kinase inhibitors, which are promising in cancer therapy. In particular, this compound has demonstrated the ability to inhibit cell proliferation driven by RET mutations.
| Compound | Activity Level |
|---|---|
| Methyl 4-[({...}) | Moderate to high potency |
This activity suggests a potential role in targeted cancer therapies .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The findings were consistent across multiple trials, indicating robust antibacterial properties.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines associated with RET mutations. The results indicated a dose-dependent response where higher concentrations led to increased inhibition of cell proliferation.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Ester hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoic acid | Yields depend on reaction duration and temperature. |
| Amide hydrolysis | Prolonged acidic reflux | 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl acetic acid + 4-aminobenzoic acid | Requires strong acids (e.g., H₂SO₄). |
Nucleophilic Substitutions
The oxadiazole ring and chlorophenyl group participate in nucleophilic reactions:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety undergoes ring-opening with nucleophiles:
-
Hydroxide attack : Forms an open-chain nitrile oxide intermediate under basic conditions .
-
Ammonia/amine substitution : Replaces oxygen at position 1 to generate amidine derivatives .
Chlorophenyl Group Reactivity
-
SNAr reactions : The electron-deficient 3-chlorophenyl group undergoes substitution with amines or alkoxides at elevated temperatures .
Electrophilic Substitutions
The pyrrole ring facilitates electrophilic aromatic substitution (EAS):
Reduction Reactions
Selective reductions target specific functional groups:
Coupling Reactions
The acetylated pyrrole nitrogen enables cross-coupling:
-
Buchwald–Hartwig amination : Forms C–N bonds with aryl halides using Pd catalysts .
-
Suzuki–Miyaura coupling : Attaches aryl boronic acids to the pyrrole ring .
Stability and Degradation
-
Thermal decomposition : Degrades above 250°C, releasing CO₂ and HCl.
-
Photolysis : UV exposure cleaves the oxadiazole ring, forming nitrile byproducts .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
A comparative analysis of key structural analogs is summarized below:
Key Observations:
Heterocyclic Diversity: The target compound uses a pyrrole-oxadiazole scaffold, whereas analogs like and employ pyrazole rings. The 1,2,4-oxadiazole group is a common motif in all compounds, known for metabolic stability and hydrogen-bond acceptor properties .
Substituent Effects :
- The 3-chlorophenyl group in the target compound contrasts with the 4-methoxyphenyl in , which may reduce steric hindrance and increase electron-donating capacity.
- The methyl benzoate ester in the target compound enhances hydrophobicity compared to the acetamide in or chlorobenzoate in , affecting bioavailability .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The oxadiazole ring is resistant to hydrolysis, while the ester group in the target compound may undergo hepatic first-pass metabolism .
Q & A
Q. How to evaluate its potential for off-target interactions in biological systems?
- Answer :
- Proteome Profiling : Use affinity chromatography coupled with mass spectrometry to identify binding partners .
- CRISPR Screening : Perform genome-wide knockout screens to detect synthetic lethal interactions .
- Docking Studies : Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) using AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
